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Get Quote

For researchers, a comprehensive spectroscopic characterization is crucial for identifying a compound,

distinguishing it from its isomers, and confirming its purity for downstream applications. The table below

summarizes the available basic identification data for three structural isomers of bromobutanenitrile.

Property 2-Bromobutanenitrile 3-Bromobutanenitrile 4-Bromobutanenitrile

CAS Number 41929-78-6 [1] 20965-20-2 [2] 5332-06-9 [3]

Molecular Formula C₄H₆BrN [1] C₄H₆BrN [2] C₄H₆BrN [3]

Molecular Weight 148.00 g/mol [1] 148.00 g/mol [2] 148.00 g/mol [3]

Density Information Missing ~1.458 g/cm³ (Cal.) [2] 1.5±0.1 g/cm³ [3]

Boiling Point Information Missing ~195.6°C (Cal.) [2] 207.0±13.0 °C [3]

Flash Point Information Missing ~72.1°C (Cal.) [2] 103.9±0.0 °C [3]

Hazard Statements Information Missing Information Missing H302-H312-H332 [3]
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Experimental Protocols for Spectroscopic
Characterization

To fully characterize 2-Bromobutanenitrile, you would need to perform a series of spectroscopic

experiments. The following workflows and methodologies are standard practices in analytical chemistry for

this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and confirm the molecular structure. ¹H NMR and

¹³C NMR are essential.

Sample Preparation: Dissolve approximately 20-30 mg of 2-Bromobutanenitrile in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCl₃). Transfer the solution to a clean, dry NMR tube.

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500
MHz).

Expected Analysis:
¹H NMR: Identify the methine proton (CH-Br) as a quartet in the region of δ 4.0-4.5 ppm. The

methyl group (CH₃) would appear as a doublet around δ 1.7-1.9 ppm. The methylene protons
(CH₂-CN) are expected as a triplet near δ 2.5-2.7 ppm.

¹³C NMR: Look for the nitrile carbon signal around δ 115-120 ppm. The carbon attached to
bromine should appear downfield in the region of δ 30-40 ppm. The other aliphatic carbons will

appear upfield.

The logical workflow for the NMR analysis can be summarized as follows:
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Infrared (IR) Spectroscopy

Objective: To identify key functional groups, specifically the nitrile (C≡N) stretch.

Sample Preparation: Analyze the compound as a neat liquid between sodium chloride (NaCl) plates,

or as a liquid film between two salt plates.
Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

Expected Absorption: A strong, sharp absorption band for the C≡N stretch should be present
between 2240-2260 cm⁻¹ [4]. The C-Br stretch is typically observed as a weak to medium band in the

region of 500-600 cm⁻¹.
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Mass Spectrometry (MS)

Objective: To confirm the molecular weight and identify fragment ions characteristic of the structure.

Sample Preparation: A dilute solution of the compound in a volatile solvent like methanol or

dichloromethane is suitable.
Data Acquisition: Use Electron Ionization (EI) Mass Spectrometry.

Expected Fragmentation: The molecular ion peak [M]⁺• should be observed at m/z 148/150 (due to
the ⁷⁹Br and ⁸¹Br isotopes). Key fragment ions may include losses of Br• (resulting in m/z 69) and

HBr.

Application in Drug Discovery Research

While the search results do not mention a direct application for 2-Bromobutanenitrile, one of its isomers, 4-

Bromobutanenitrile (3-Cyanopropyl bromide), is listed as a building block in chemical synthesis [3].

Furthermore, advanced computational methods are highly relevant for your target audience of drug

development professionals.

Tools like Caver Web 2.0, a web server for analyzing tunnels and ligand transport in proteins, can be

instrumental in structure-based drug design [5]. It can help researchers understand how potential drug

molecules access buried active sites in enzymes, which is crucial for designing effective inhibitors. The

workflow for such an analysis is complex and involves multiple computational stages, as outlined below:
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Input Protein Structure

Molecular Dynamics (MD) Simulation
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Identify Inhibitors/Substrates
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How to Proceed Further

Since the specific spectroscopic data for 2-Bromobutanenitrile is not publicly available in the searched

literature, I suggest the following steps to obtain it:

Consult Specialized Databases: Search commercial spectral databases from suppliers like Sigma-

Aldrich, which sometimes provide NMR and IR spectra for their products.
Perform In-House Analysis: If you have a sample of the compound, the experimental protocols

provided above can be directly implemented in an analytical laboratory.
Literature on Analogous Compounds: Look for studies on similar small, brominated nitriles to infer

expected spectroscopic ranges and fragmentation patterns.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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